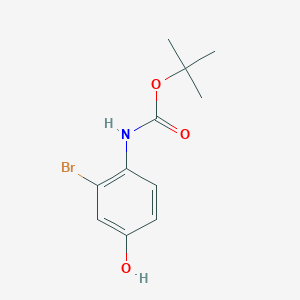

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate

Description

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is a carbamate derivative featuring a bromine substituent at the 2-position and a hydroxyl group at the 4-position of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective reactivity in multi-step synthetic routes .

Properties

CAS No. |

548771-40-0 |

|---|---|

Molecular Formula |

C11H14BrNO3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

UMURZINZIAHTBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate typically involves the reaction of 2-bromo-4-hydroxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-bromo-4-hydroxyaniline+tert-butyl chloroformate→tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions influenced by its functional groups:

-

Bromine substitution : The 2-bromo group enables nucleophilic aromatic substitution, particularly under activating conditions. The adjacent hydroxyl group may act as an electron-donating meta-director, enhancing reactivity .

-

Hydroxyl group interactions : The 4-hydroxyphenyl moiety can engage in hydrogen bonding or act as a leaving group under acidic/basic conditions, potentially facilitating elimination or condensation reactions .

-

Carbamate functionality : The tert-butyl carbamate serves as a protecting group for amines, allowing controlled deprotection under acidic or basic conditions (e.g., using trifluoroacetic acid) .

2.1. Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura coupling, as demonstrated in related tert-butyl carbamate derivatives . Example:

Reaction : Tert-butyl carbamate + aryl boronic acid → coupled product

Conditions : Pd(0) catalyst, base (e.g., K₂CO₃), organic solvent (e.g., toluene) .

2.2. Substitution Reactions

The bromine atom can be replaced by nucleophiles such as amines or thiols, as observed in similar carbamate systems.

2.3. Deprotection

The tert-butyl group is cleaved under acidic conditions to release the amine, enabling further functionalization .

Structural and Functional Data

Key Research Findings

-

Substituent effects : Replacement of bromine with fluorine or trifluoromethyl groups (as seen in analogs) alters lipophilicity and biological activity, as evidenced by EC₅₀ variations .

-

Synthetic versatility : The tert-butyl carbamate group allows modular synthesis, enabling coupling with diverse aryl fragments via cross-coupling methodologies .

-

Pharmacokinetic properties : Related compounds exhibit favorable half-lives (e.g., 9.5 hours) and clearance rates, suggesting potential for therapeutic development .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, while the carbamate moiety can modulate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Structural Analogues:

| Compound Name | CAS Number | Substituents | Similarity Score* |

|---|---|---|---|

| tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate | Not provided | 2-Bromo, 4-hydroxyphenyl | Reference |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 78839-75-5 | 2-Bromo, 5-methoxyphenyl | 0.86 |

| tert-Butyl (4-hydroxyphenyl)carbamate | 81282-60-2 | 4-Hydroxyphenyl (no bromine) | 0.67 |

| tert-Butyl (2-bromophenyl)carbamate | 401811-77-6 | 2-Bromophenyl (no hydroxyl) | 0.76 |

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | 4-Bromophenyl (no hydroxyl) | — |

*Similarity scores derived from molecular structure comparisons (0.0–1.0 scale) .

Key Observations :

- Substituent Effects: The 4-hydroxyl group distinguishes this compound from analogues like tert-butyl (2-bromo-5-methoxyphenyl)carbamate, which has a methoxy group instead.

- Bromine Position : The 2-bromo substitution differentiates it from tert-butyl (4-bromophenyl)carbamate, altering steric and electronic properties relevant to cross-coupling reactions .

Physicochemical and Reactivity Profiles

- Reactivity : The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, while the Boc group can be deprotected under acidic conditions (e.g., HCl/dioxane) to yield primary amines .

- Comparison with tert-Butyl (4-bromophenyl)carbamate : The absence of a hydroxyl group in the latter reduces polarity, making it less soluble in polar solvents but more reactive in halogen-exchange reactions .

Data Tables and Research Findings

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity |

|---|---|---|

| tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate | Not provided | — |

| tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate | 383.32 | 97% |

Biological Activity

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is an organic compound recognized for its diverse biological activities. This article explores its mechanism of action, biochemical properties, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄BrNO₃

- Molecular Weight : 288.14 g/mol

- Functional Groups : Contains a tert-butyl group, a carbamate functional group, and a bromo-substituted hydroxyphenyl moiety.

The presence of these functional groups contributes to its unique chemical properties and biological activities.

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate primarily acts through enzyme inhibition and interaction with various biological macromolecules. Its mechanism includes:

- Enzyme Inhibition : The compound can form reversible bonds with target enzymes, altering their function and affecting downstream biochemical pathways.

- Oxidative Stress Induction : By inhibiting detoxification enzymes, it can lead to an accumulation of reactive oxygen species, influencing gene expression related to stress responses.

The compound exhibits significant interactions with enzymes and proteins, impacting various metabolic pathways:

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it can induce oxidative stress by inhibiting detoxification enzymes.

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits specific enzymes involved in detoxification processes |

| Cellular Impact | Alters gene expression related to oxidative stress responses |

| Bioavailability | Influenced by environmental factors such as temperature and pH |

Applications in Research

Due to its biological activity, tert-butyl (2-bromo-4-hydroxyphenyl)carbamate has potential applications in various fields:

- Medicinal Chemistry : It may serve as a lead compound for drug discovery efforts targeting infectious diseases or cancer treatments.

Case Studies

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Research : Studies have explored its role as a prodrug that can be activated in hypoxic tumor environments, enhancing treatment specificity for cancer therapy .

Comparative Analysis with Related Compounds

The unique structure of tert-butyl (2-bromo-4-hydroxyphenyl)carbamate distinguishes it from similar compounds. Below is a comparison with related carbamates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl (4-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | Lacks bromine substitution |

| tert-butyl (2-chloro-4-hydroxyphenyl)carbamate | C₁₁H₁₄ClNO₃ | Chlorine instead of bromine |

| tert-butyl (4-bromo-2-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Contains nitro group |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if ventilation is inadequate .

- Storage : Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from ignition sources. Refrigerated storage minimizes decomposition risks .

- Spill Management : Use inert absorbents (e.g., dry sand) for containment. Avoid water to prevent reactive byproducts (e.g., brominated fumes) .

Q. How can researchers verify the purity of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water gradient (70:30 to 95:5 over 20 min) to assess purity .

- NMR Spectroscopy : Compare H and C NMR spectra with literature data. Key peaks include tert-butyl carbamate protons (δ 1.4–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Melting Point Analysis : Confirm purity via sharp melting point (e.g., 103–106°C) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate?

- Methodological Answer :

- Reaction Conditions :

- Use Boc-protected intermediates under anhydrous conditions (e.g., THF or DCM) with coupling agents like DCC (dicyclohexylcarbodiimide) at 0–5°C to minimize side reactions .

- Monitor bromination efficiency via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3) .

- Yield Improvement :

- Add catalytic DMAP (4-dimethylaminopyridine) to enhance carbamate formation kinetics .

- Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate >95% pure product .

Q. How can crystallographic data resolve structural ambiguities in tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT software initializes structure solution via dual-space algorithms .

- Contradiction Resolution :

- For disordered tert-butyl groups, apply restraints (ISOR, DELU) in SHELXL refinement .

- Validate hydrogen bonding (e.g., O–H···O interactions) using Mercury 4.3 to ensure geometric accuracy .

- Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |

| R-factor | <0.05 |

Q. What mechanistic insights explain the stability of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate under acidic conditions?

- Methodological Answer :

- Degradation Pathways :

- Boc groups hydrolyze in strong acids (e.g., HCl/EtOAc) via SN1 mechanisms. Monitor by H NMR for tert-butyl peak disappearance (δ 1.4 ppm) .

- Bromine’s electron-withdrawing effect stabilizes the aromatic ring, slowing hydrolysis vs. non-brominated analogs .

- Stabilization Strategies :

- Use buffered conditions (pH 4–6) during reactions to preserve carbamate integrity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.